4-Methoxy-1h-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

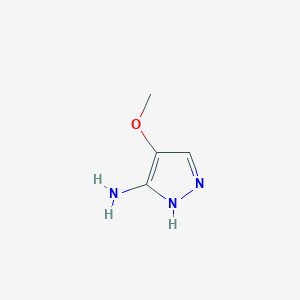

4-Methoxy-1H-pyrazol-3-amine is a chemical compound with the molecular formula C4H7N3O and a molecular weight of 113.12 . It is a member of the pyrazole family, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Methoxy-1H-pyrazol-3-amine, often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . For instance, a one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported to be achieved in good yield by a solvent-free condensation/reduction reaction sequence .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms, and a methoxy group attached to it . The exact structure can be determined using techniques such as IR, 1H-NMR, 13C-NMR spectra, and HRMS .

Chemical Reactions Analysis

Pyrazole derivatives, including 4-Methoxy-1H-pyrazol-3-amine, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions, including condensation and reduction .

Scientific Research Applications

- Leishmaniasis : 4-Methoxy-1H-pyrazol-3-amine derivatives have shown promising antipromastigote activity against Leishmania parasites . These compounds could be explored further as potential antileishmanial agents.

- Some pyrazole derivatives, including 4-Methoxy-1H-pyrazol-3-amine, exhibit antimalarial properties . Their mode of action and efficacy against Plasmodium species warrant further investigation.

- 4-Methoxy-1H-pyrazol-3-amine derivatives have been studied for their anti-inflammatory effects . These compounds may offer therapeutic benefits in managing inflammatory conditions.

- Researchers have explored the antibacterial potential of pyrazole-based compounds, including 4-Methoxy-1H-pyrazol-3-amine . Their activity against bacterial pathogens could be valuable in combating infections.

- Some pyrazole derivatives exhibit antioxidant properties . 4-Methoxy-1H-pyrazol-3-amine may contribute to cellular defense against oxidative stress.

- 4-Methoxy-1H-pyrazol-3-amine serves as a versatile synthetic intermediate in the preparation of other relevant chemicals . Its applicability extends to biological, physical-chemical, material science, and industrial fields.

Antiparasitic Activity

Antimalarial Potential

Anti-Inflammatory Agents

Antibacterial Properties

Antioxidant Activity

Synthetic Intermediates

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, suggests avoiding all personal contact, including inhalation, and recommends wearing protective clothing when the risk of exposure occurs . It also advises using the compound in a well-ventilated area and avoiding contact with moisture .

Future Directions

Pyrazole derivatives, including 4-Methoxy-1H-pyrazol-3-amine, have attracted attention due to their wide range of physiological and pharmacological activities . They are proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients . Therefore, future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

Mechanism of Action

Target of Action

4-Methoxy-1h-pyrazol-3-amine is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable and devastating, affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets through a mechanism that is yet to be fully understood. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-Methoxy-1h-pyrazol-3-amine may have a similar mode of action.

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various pathways, including wnt-dependent signaling

Pharmacokinetics

A study on similar pyrazole/1,2,4-oxadiazole conjugate ester derivatives predicted their pharmacokinetic properties, including admet, through an in silico method . This suggests that similar methods could be used to predict the pharmacokinetics of 4-Methoxy-1h-pyrazol-3-amine.

Result of Action

The result of the action of 4-Methoxy-1h-pyrazol-3-amine is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . Specifically, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

properties

IUPAC Name |

4-methoxy-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODVFGWSULLZAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151521-87-8 |

Source

|

| Record name | 4-methoxy-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2434335.png)

![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)

![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/no-structure.png)

![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)

![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)

![1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434351.png)